1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid
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Overview
Description
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid is a complex organic compound that features a benzoxazole ring, a pyrimidine ring, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring using 2-aminophenol and aldehydes under reflux conditions . The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as urea and β-diketones . The final step involves coupling the benzoxazole and pyrimidine intermediates with the indene moiety under specific reaction conditions, often using catalysts to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl benzoic acid
- 4-(5-methyl-1,3-benzoxazol-2-yl)cyclohexylmethanamine
- 1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-4-piperidinecarboxylic acid
Uniqueness
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid is unique due to its combination of a benzoxazole ring, a pyrimidine ring, and an indene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C23H16F3N3O6 |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32) |
InChI Key |
JDARDSVOVYVQST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O |
Origin of Product |
United States |
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